molecular formula C17H14ClN3O3S2 B2727406 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide CAS No. 865175-85-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide

Cat. No.: B2727406
CAS No.: 865175-85-5
M. Wt: 407.89
InChI Key: WLSWFLYSCCPNPE-JZJYNLBNSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .


Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazol-2(3H)-one derivatives are known to participate in 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Sulfonamides and thiazoles, particularly those involving zinc phthalocyanine derivatives, have been investigated for their applications in photodynamic therapy, a treatment modality for cancer. The synthesized compounds have shown significant photophysical and photochemical properties, making them useful as photosensitizers in Type II mechanisms for cancer treatment. These features highlight the potential for compounds like "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide" in therapeutic applications, especially in targeting cancer cells with minimal side effects (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activity

Research has also focused on the synthesis of sulfonamide derivatives with potential antimicrobial and anticancer activities. For instance, indapamide derivatives were synthesized and showed proapoptotic activities against melanoma cell lines, indicating their usefulness in anticancer strategies. This underscores the broader implications of sulfonamide compounds in medical research, suggesting areas where "this compound" might be applicable (Yılmaz et al., 2015).

Antiviral Research

Further studies have extended to the antiviral domain, where sulfamide derivatives have been evaluated for their efficacy against viruses. The exploration of sulfamides in combating viral infections opens a pathway for the application of compounds with similar structures in antiviral research, potentially including "this compound" (Kornii et al., 2021).

Synthesis and Chemical Properties

The synthesis and chemical characterization of sulfonamide and thiazole compounds have been fundamental in understanding their potential applications in various scientific domains. These studies not only provide a foundation for future research but also hint at the diverse roles that similar compounds, including "this compound", could play in scientific and therapeutic contexts (Darwish et al., 2014).

Properties

IUPAC Name

4-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSWFLYSCCPNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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